Cas no 2227671-44-3 ((2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol)
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol
- EN300-1806343
- 2227671-44-3
-
- Inchi: 1S/C12H16N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6,9,15H,7-8H2,1-2H3/t9-/m0/s1
- InChI Key: VRFRBDAUZRBJRJ-VIFPVBQESA-N
- SMILES: O[C@@H](C)CCC1C2C=CC=CC=2N(C)N=1
Computed Properties
- Exact Mass: 204.126263138g/mol
- Monoisotopic Mass: 204.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38Ų
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806343-0.05g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 0.05g |
$1709.0 | 2023-09-19 | ||
| Enamine | EN300-1806343-0.1g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 0.1g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1806343-0.25g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 0.25g |
$1872.0 | 2023-09-19 | ||
| Enamine | EN300-1806343-0.5g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 0.5g |
$1954.0 | 2023-09-19 | ||
| Enamine | EN300-1806343-1.0g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 1g |
$2035.0 | 2023-05-23 | ||
| Enamine | EN300-1806343-2.5g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 2.5g |
$3988.0 | 2023-09-19 | ||
| Enamine | EN300-1806343-5.0g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 5g |
$5900.0 | 2023-05-23 | ||
| Enamine | EN300-1806343-10.0g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 10g |
$8749.0 | 2023-05-23 | ||
| Enamine | EN300-1806343-1g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 1g |
$2035.0 | 2023-09-19 | ||
| Enamine | EN300-1806343-5g |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol |
2227671-44-3 | 5g |
$5900.0 | 2023-09-19 |
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol
Introduction to (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol (CAS No. 2227671-44-3)
(2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol (CAS No. 2227671-44-3) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, also known as SAR405838, is a member of the indazoles and has been extensively studied for its pharmacological properties, particularly in the context of neurodegenerative diseases and cancer.
The chemical structure of (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol consists of a chiral butanol moiety attached to an indazole ring, which is further substituted with a methyl group. The chiral center at the butanol position imparts unique stereochemical properties to the molecule, making it an attractive candidate for drug development. The indazole ring, known for its biological activity, contributes to the compound's ability to interact with various biological targets.
Recent research has highlighted the potential of (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol as a modulator of specific signaling pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, such as PI3K (Phosphoinositide 3-Kinase), which plays a crucial role in cell growth and survival. This inhibition has been linked to potential therapeutic benefits in treating various cancers, including breast cancer and ovarian cancer.
In addition to its anticancer properties, (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol has also been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol may have a dual therapeutic potential, addressing both oncological and neurological conditions.
The pharmacokinetic properties of (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a therapeutic agent. Its high oral bioavailability and low toxicity profile are particularly advantageous for clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol in human subjects. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. These findings have paved the way for more advanced clinical studies to further explore its potential as a novel treatment option.
In conclusion, (2S)-4-(1-methyl-1H-indazol-3-yl)butan-2-ol (CAS No. 2227671-44-3) represents a promising candidate in the development of new therapeutic agents for both cancer and neurodegenerative diseases. Its unique chemical structure, combined with its favorable pharmacological properties, makes it an exciting area of research in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for these challenging conditions.
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